Dehydroxy Bromocelecoxib
Description
Properties
CAS No. |
170570-75-9 |
|---|---|
Molecular Formula |
C₁₇H₁₃BrF₃N₃O₂S |
Molecular Weight |
460.27 |
Synonyms |
4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dehydroxy Bromocelecoxib
Retrosynthetic Analysis and Key Precursor Compounds
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.in For Dehydroxy Bromocelecoxib, a 1,5-diarylpyrazole, the primary disconnection occurs at the bonds forming the pyrazole (B372694) ring. This approach is standard for pyrazole synthesis and involves the conceptual reverse of a condensation reaction. ias.ac.ingoogle.com
The key transformation is the disconnection of the pyrazole ring, which leads to two primary synthons: a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. ias.ac.incardiff.ac.uk The actual chemical reagents corresponding to these synthons are the key precursor compounds.
1,3-Diketone Precursor : The analysis identifies 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione as the essential dicarbonyl precursor. nih.gov This molecule provides the C3-(trifluoromethyl) and C5-(4-bromophenyl) substituents of the final pyrazole ring.
Hydrazine Precursor : The corresponding precursor for the N1-aryl group is 4-hydroxyphenylhydrazine . rsc.orgresearchgate.netontosight.ai This compound reacts with the two carbonyl groups of the diketone to form the heterocyclic ring.
The general retrosynthetic scheme is illustrated below:
Figure 1: Retrosynthetic disconnection of this compound.

The following table summarizes the key precursors required for the synthesis of this compound.
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | ![]() | Provides the C3 and C5 substituents and the carbon backbone of the pyrazole ring. |
| 4-Hydroxyphenylhydrazine | ![]() | Provides the two nitrogen atoms and the N1-aryl substituent for the pyrazole ring. |
Optimized Synthetic Pathways for this compound
Multi-step Reaction Sequences and Intermediate Characterization
The forward synthesis of this compound is primarily achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. researchgate.net The most common pathway involves two main steps:
Synthesis of the 1,3-Diketone : The precursor, 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione, is typically synthesized via a Claisen condensation reaction between 4'-bromoacetophenone (B126571) and ethyl trifluoroacetate. organic-chemistry.org This reaction is usually base-catalyzed.
Cyclocondensation Reaction : The synthesized diketone is then reacted with 4-hydroxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield the 1,5-diarylpyrazole ring. nih.govnih.gov This reaction proceeds through a pyrazoline intermediate, which then undergoes dehydration to form the aromatic pyrazole ring. nih.gov
The characterization of intermediates and the final product is accomplished using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures. nih.govacs.org
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. sorbonne-universite.fr Several green chemistry principles can be applied to the synthesis of pyrazole derivatives like this compound.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.govmdpi.comtandfonline.commdpi.comscielo.br This technique is applicable to both the synthesis of the diketone precursor and the final cyclocondensation step. organic-chemistry.org
Aqueous Media : Performing the cyclocondensation reaction in water or aqueous-ethanolic mixtures serves as a green alternative to traditional organic solvents. sorbonne-universite.frresearchgate.netacs.orgrsc.org Catalysts like cetyltrimethylammonium bromide (CTAB) can be used to facilitate the reaction in aqueous media. researchgate.net
Catalyst-Free and Solvent-Free Conditions : Some pyrazole syntheses can be performed under solvent-free conditions, often with microwave assistance, which minimizes waste production. mdpi.com
The following table outlines various reaction conditions reported for the synthesis of pyrazoles, highlighting greener alternatives.
| Method | Solvent/Catalyst | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Ethanol, Acetic Acid | Standard, well-established method. | nih.gov |
| Microwave-Assisted | Ethanol, Water-Ethanol | Reduced reaction time, higher yields. | nih.govtandfonline.com |
| Aqueous Synthesis | Water, CTAB | Environmentally friendly, reduced use of organic solvents. | researchgate.net |
| Catalyst-Free | Solvent-free, heat | Simplified purification, reduced waste. | mdpi.com |
Analog and Derivative Synthesis Strategies
Structural Modification at Key Pharmacophoric Regions
This compound serves as a scaffold for creating analogs, particularly for developing selective COX-2 inhibitors, building upon the structure of its famous derivative, Celecoxib (B62257). researchgate.netresearchgate.netrsc.org The primary pharmacophoric regions for modification are the two aryl rings attached to the pyrazole core. tandfonline.comnih.gov
Modification of the C5-Aryl Ring : The 4-bromophenyl group at the C5 position can be replaced with various other substituted aryl or heteroaryl rings. This is typically achieved by starting with a different acetophenone (B1666503) derivative in the initial Claisen condensation to create a new 1,3-diketone precursor. For example, using 4'-chloroacetophenone (B41964) would lead to a 4-chlorophenyl analog. mdpi.com
Modification of the N1-Aryl Ring : The 4-hydroxyphenyl group at the N1 position can be altered by using different substituted phenylhydrazines in the cyclocondensation step. For instance, using 4-sulfonamidophenylhydrazine directly leads to Celecoxib-type structures. researchgate.netnih.gov
Modification of the C3-Substituent : While the trifluoromethyl group is a common feature in many COX-2 inhibitors, analogs have been synthesized where this group is replaced, for instance, with a substituted aryl moiety to explore structure-activity relationships. nih.gov
These modifications allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for optimizing its biological activity and selectivity. rsc.orgmdpi.com
The table below presents examples of structural modifications to the diarylpyrazole scaffold.
| Analog Type | Modification Strategy | Resulting Structure | Reference |
|---|---|---|---|
| C5-Aryl Variation | Use of 4'-methylacetophenone (B140295) instead of 4'-bromoacetophenone. | C5-(4-methylphenyl) analog (Celecoxib core) | nih.gov |
| N1-Aryl Variation | Use of 4-sulfonamidophenylhydrazine instead of 4-hydroxyphenylhydrazine. | N1-(4-sulfonamidophenyl) analog (Celecoxib) | researchgate.net |
| C5-Aryl Halogen Variation | Use of 4'-fluoroacetophenone. | C5-(4-fluorophenyl) analog | rsc.org |
| Sulfonamide Modification | Derivatization of the sulfonamide group on the N1-phenyl ring. | N-substituted sulfonamide analogs | nih.gov |
Design and Synthesis of Prodrugs and Research Probes (Non-Clinical Focus)
The development of prodrugs and research probes from a parent molecule like this compound is a common strategy to modify its properties or to study its biological interactions. These modifications typically involve chemically altering a specific functional group on the molecule to append a promoiety or a reporter tag.
Prodrug Design and Synthesis
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. For a molecule like this compound, which would likely retain the sulfonamide group of celecoxib, several prodrug strategies can be envisioned based on analogous celecoxib derivatives.
Amino Acid Conjugates: The sulfonamide moiety of celecoxib has been successfully conjugated with amino acids to create prodrugs. nih.gov This approach could be applied to this compound. The synthesis involves coupling the sulfonamide group with the carboxyl group of a protected amino acid, such as aspartic acid or glutamic acid, using a coupling agent like carbonyldiimidazole (CDI). nih.gov Subsequent removal of the protecting groups under acidic or basic conditions yields the amino acid-conjugated prodrug. nih.gov These prodrugs are designed to be stable chemically but susceptible to enzymatic cleavage in the gastrointestinal tract, releasing the parent drug. nih.gov
Nitric Oxide (NO)-Donating Prodrugs: Hybrid NO-releasing prodrugs have been synthesized to combine the anti-inflammatory effects of a COX inhibitor with the gastroprotective and cardiovascular benefits of nitric oxide. nih.govscielo.brscielo.br For this compound, an NO-donor moiety, such as a diazen-1-ium-1,2-diolate (NONOate), could be attached to the molecule. scielo.brscielo.br For instance, a carboxylic acid functionality could be introduced onto the this compound scaffold, which is then esterified with a promoiety like O²-acetoxymethyl-1-(N-ethyl-N-methylamino)diazen-1-ium-1,2-diolate. scielo.brscielo.br These hybrid ester prodrugs are designed to be cleaved by non-specific serum esterases to release both the active drug and nitric oxide. scielo.brscielo.br
Research Probe Synthesis
Research probes, particularly fluorescent probes, are invaluable tools for studying the interaction of a drug with its biological target, such as the COX-2 enzyme. The synthesis of such probes involves conjugating a fluorophore to the drug molecule while preserving its binding affinity for the target.
Fluorescent Probes: Celecoxib has been conjugated with various fluorophores, like naphthalimide, to create probes for imaging COX-2 in cancer cells. nih.govacs.org A similar strategy could be employed for this compound. The synthesis would involve linking the bromocelecoxib analog to a suitable fluorophore, often via a flexible linker like a hexylene chain, to minimize interference with target binding. nih.govacs.org The resulting probe, for example, a "NP-C6-DehydroxyBromocelecoxib," would ideally be non-fluorescent in an aqueous buffer but would exhibit a significant increase in fluorescence upon binding to the hydrophobic active site of the COX-2 enzyme. nih.govacs.org Such probes can be used to discriminate between cells with high and low levels of COX-2 expression. nih.govacs.org
Analytical Methodologies for Synthetic Verification and Purity Assessment (Excluding Basic Identification Data)
The verification of the successful synthesis of this compound and its derivatives, along with the assessment of their purity, requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often coupled with mass spectrometry (MS) for definitive structural confirmation.
The development of a stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities, degradation products, or unreacted starting materials. rjptonline.org Based on methods developed for celecoxib and its analogs, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. mdpi.commetfop.edu.in
Method Development and Validation
A typical RP-HPLC method for a diarylpyrazole compound like this compound would be developed and validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. rjptonline.org
Chromatographic Conditions: The selection of the stationary phase (column) and mobile phase is critical for achieving adequate separation. For celecoxib and its impurities, various C18 and phenyl stationary phases have been tested. mdpi.com In some cases, chiral stationary phases used in a reversed-phase mode have shown superior selectivity, particularly for separating isomers. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403), pH 3.0) and organic modifiers like acetonitrile (B52724) and/or methanol. rjptonline.org The eluent composition can be delivered in an isocratic or gradient mode to optimize the separation of all components.
Detection: A Ultraviolet (UV) detector is commonly used, with the detection wavelength set at a maximum absorption point for the pyrazole chromophore, for instance, around 215 nm or 244 nm for celecoxib-related structures. rjptonline.orgresearchgate.net
Purity Assessment: The purity of a synthesized batch is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be sensitive enough to detect and quantify impurities at low levels, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the range of 0.02% and 0.05%, respectively. mdpi.com Peak purity can be further assessed using a photodiode array (PDA) detector, which compares the UV spectra across a single peak to check for co-eluting impurities. metfop.edu.in
Structural Verification: While HPLC-UV provides quantitative purity data, hyphenation with a mass spectrometer (LC-MS) is essential for confirming the identity of the synthesized compound and its impurities. Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound, and its fragmentation pattern can provide further structural evidence. tandfonline.com
Below is a table summarizing typical HPLC parameters that could be adapted for the analysis of this compound, based on established methods for celecoxib.
Table 1: Representative HPLC Parameters for Purity Assessment of Diarylpyrazole Derivatives
| Parameter | Details | Source(s) |
|---|---|---|
| Instrumentation | Agilent HPLC system or equivalent with VWD/PDA detector | rjptonline.org |
| Column | L11 (4.6 x 250mm, 5 µm) or Chiralpak IA-3 (in RP mode) | rjptonline.orgmdpi.com |
| Mobile Phase | Monobasic potassium phosphate buffer (pH 3.0), methanol, and acetonitrile (e.g., 60:30:10 v/v/v) | rjptonline.org |
| Flow Rate | 1.0 - 2.0 mL/min | rjptonline.org |
| Detection Wavelength | 215 nm or 244 nm | rjptonline.orgresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |
| Diluent | Buffer and acetonitrile mixture (e.g., 45:55 v/v) | rjptonline.org |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Bromocelecoxib (SC-58 / SC-558) |
| Aspartic acid |
| Glutamic acid |
| Carbonyldiimidazole (CDI) |
| O²-acetoxymethyl-1-(N-ethyl-N-methylamino)diazen-1-ium-1,2-diolate |
| Naphthalimide |
| Potassium phosphate |
| Acetonitrile |
Molecular and Cellular Mechanisms of Action in Vitro and Preclinical Models
Enzymatic Inhibition and Activation Profiles
Celecoxib (B62257) is a selective inhibitor of the COX-2 enzyme. news-medical.netnih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. patsnap.com While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. patsnap.com The selective inhibition of COX-2 is a hallmark of celecoxib, distinguishing it from non-selective NSAIDs that inhibit both isoforms. patsnap.com
The selectivity of celecoxib for COX-2 is attributed to its chemical structure, which allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme compared to the narrower channel of the COX-1 enzyme. patsnap.com Celecoxib has been reported to be approximately 30 times more potent at inhibiting COX-2 than COX-1. wikipedia.org This selective action is thought to reduce the risk of certain gastrointestinal side effects associated with the inhibition of COX-1. patsnap.com The introduction of a bromine atom and the removal of a hydroxyl group in Dehydroxy Bromocelecoxib would likely alter the molecule's size, shape, and electronic properties, which could in turn influence its binding affinity and selectivity for the COX isoforms.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >100 | ~0.018 | >5555 |
| Ibuprofen | ~5 | ~10 | ~0.5 |
This table presents representative IC50 values for celecoxib and other NSAIDs to illustrate the concept of COX-2 selectivity. The exact values can vary depending on the assay conditions. The data for this compound is not available.
Beyond its primary action on COX-2, celecoxib and its derivatives have been found to interact with other enzymes, which may contribute to their therapeutic effects and potential side effects. These "off-target" interactions are an active area of research.
Celecoxib has been shown to inhibit the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism, an effect that is independent of its COX-2 inhibitory activity. drugbank.com Additionally, celecoxib can inhibit carbonic anhydrase enzymes. drugbank.com Some derivatives of celecoxib have been specifically designed to lack COX-2 inhibitory activity while retaining other biological effects, such as anti-proliferative properties. nih.gov
Furthermore, celecoxib has demonstrated off-target antibacterial activity against certain pathogens, such as Francisella tularensis, an effect not shared by the structurally distinct COX-2 inhibitor rofecoxib. asm.org This suggests that specific structural features of the celecoxib scaffold are responsible for these non-COX-2-related activities. The structural modifications in this compound could potentially lead to a unique profile of off-target enzyme interactions.
Modulation of Intracellular Signaling Pathways
The anti-inflammatory and potential anti-cancer effects of celecoxib and its analogs extend beyond the simple inhibition of prostaglandin synthesis. These compounds can modulate various intracellular signaling pathways that are crucial for cellular processes such as inflammation, proliferation, and apoptosis.
Celecoxib and its derivatives have been shown to modulate the activity of several protein kinases, which are key regulators of cellular signaling. Notably, some celecoxib analogs have been found to inhibit the phosphorylation and kinase activity of Akt (also known as protein kinase B), a central node in cell survival and proliferation pathways. nih.gov This inhibition of Akt signaling can lead to the induction of apoptosis in cancer cells. nih.gov
In addition to the Akt pathway, celecoxib can also affect the mitogen-activated protein kinase (MAPK) pathways. Studies have shown that celecoxib can inhibit the activation of p38 MAP kinase. nih.gov In some contexts, celecoxib has also been found to activate extracellular signal-regulated kinase (ERK) and p38 MAPK, leading to an anti-proliferative effect in certain cancer cell lines. nih.gov The specific effects on kinase activity can be cell-type dependent and may contribute to the diverse biological activities of these compounds.
Nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) are critical transcription factors that regulate the expression of a wide array of genes involved in inflammation and immunity. nih.govnih.gov Celecoxib has been demonstrated to suppress the activation of NF-κB induced by various inflammatory stimuli. nih.gov This inhibition can occur through the suppression of IκBα kinase activation, which is a key step in the canonical NF-κB signaling pathway. nih.gov By inhibiting NF-κB, celecoxib can down-regulate the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 itself. nih.gov
Similarly, celecoxib has been shown to attenuate the DNA binding activity of AP-1. nih.gov This effect can be mediated through the suppression of the expression of c-Jun and c-Fos, the protein components of the AP-1 complex. nih.gov The modulation of these transcription factors represents a significant COX-2-independent mechanism through which celecoxib and its derivatives can exert their anti-inflammatory and anti-proliferative effects.
The inhibition of COX-2 by celecoxib and its analogs directly leads to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation. news-medical.net PGE2 is a potent inflammatory mediator that contributes to pain, swelling, and fever. news-medical.net
Furthermore, through the modulation of signaling pathways like NF-κB, celecoxib can also regulate the production of pro-inflammatory cytokines. In various cellular and in vivo models, celecoxib has been shown to reduce the expression and levels of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov In some studies, celecoxib treatment led to a significant decrease in serum and synovial fluid levels of IL-6 in patients with inflammatory arthritis. nih.gov This dual action of inhibiting both prostaglandin synthesis and pro-inflammatory cytokine production underscores the multifaceted anti-inflammatory properties of this class of compounds.
| Cytokine | Biological Fluid | Effect of Celecoxib Treatment | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Synovial Fluid | Significant Decrease | nih.gov |
| Interleukin-6 (IL-6) | Serum | Significant Decrease | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Synovial Fluid | No Significant Change | nih.gov |
| Interleukin-1β (IL-1β) | Synovial Fluid | No Significant Change | nih.gov |
This table summarizes findings from a study on the effect of celecoxib on cytokine levels in patients with inflammatory arthritis. The effects of this compound on cytokine regulation have not been determined.
Research on this compound: A Review of Molecular and Cellular Mechanisms
Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the molecular and cellular mechanisms of a compound identified as "this compound." Extensive searches of scholarly databases and scientific publications have not yielded specific studies on its cellular uptake, intracellular distribution, efflux mechanisms, or its impact on cellular homeostasis and viability in non-human cells.
Consequently, information regarding its potential to induce apoptosis, modulate autophagy, or cause cell cycle arrest remains uncharacterized. Furthermore, there is no available data on its direct interactions with specific biomolecules such as proteins, DNA, or RNA.
The lack of empirical evidence prevents a detailed discussion of its mechanisms of action. Scientific understanding of any chemical compound is fundamentally built upon rigorous in vitro and preclinical investigation, and without such studies for "this compound," any description of its biological activity would be purely speculative.
Future research would be necessary to elucidate the potential pharmacological profile of this specific compound. Such studies would need to address the fundamental aspects of its cellular and molecular interactions to determine if it possesses any therapeutic potential or other biological effects.
Pharmacological Investigations in Preclinical in Vitro and in Vivo Systems
In Vitro Efficacy Studies in Established Cell Lines
There is no available information on the in vitro efficacy of Dehydroxy Bromocelecoxib in established cell lines.
Determination of Dose-Response Relationships and Potency
No studies have been published that determine the dose-response relationships or the potency (e.g., IC50 or EC50 values) of this compound in any cell-based assay.
Comparative Efficacy with Parent Compounds and Other Analogs
A comparative analysis of the in vitro efficacy of this compound with its parent compound, Celecoxib (B62257), or other analogs has not been reported in the scientific literature.
In Vivo Preclinical Efficacy Models (Animal Studies with Mechanistic Focus)
There is a lack of published research on the in vivo preclinical efficacy of this compound in any animal models.
Application in Disease-Specific Animal Models (e.g., Inflammation, Cancer Xenografts)
No studies have been found that investigate the application and efficacy of this compound in animal models of inflammation, cancer xenografts, or any other disease states.
Biomarker Modulation and Pharmacodynamic Endpoints in Animal Tissues
Information regarding the modulation of specific biomarkers or other pharmacodynamic endpoints in animal tissues following administration of this compound is not available.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound, has not been characterized in any preclinical models according to publicly available data.
Article on "this compound" Cannot Be Generated Due to Lack of Available Scientific Data
A comprehensive and thorough search of publicly available scientific literature and databases has revealed no specific preclinical data for the chemical compound "this compound." Despite extensive search efforts, no research findings related to its metabolic stability, metabolite identification, tissue distribution, clearance, in vitro permeability, or toxicological assessment in preclinical models could be located.
The user's request for an article structured around a detailed outline focusing solely on "this compound" cannot be fulfilled at this time. The explicit instructions to include detailed research findings, data tables, and to strictly adhere to the provided outline necessitate the availability of specific scientific studies on this particular compound.
Searches for broader terms such as "celecoxib analogs" and "celecoxib derivatives" yielded some general information on related compounds. For instance, studies on other COX-2 inhibitors have detailed their metabolic pathways and tissue distribution in animal models. Research on various celecoxib analogs has also explored their cytotoxic effects on different cell lines. However, this information pertains to distinct chemical entities and not "this compound." Adhering to the user's strict instruction to focus solely on the specified compound prevents the inclusion of data from these related but different molecules.
Without any specific data on the pharmacological and toxicological properties of "this compound," it is impossible to generate a scientifically accurate and informative article as requested. The required sections and subsections of the outline, including data on metabolic stability, tissue distribution, in vitro permeability, and toxicological mechanisms, remain unaddressed due to the absence of relevant research.
Therefore, until scientific studies on "this compound" are published and made publicly available, the generation of the requested article is not feasible.
Computational Chemistry and Cheminformatics Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding modes and affinities. nih.gov Bromocelecoxib (SC-558) has been extensively studied through molecular docking, primarily with the COX-2 enzyme, for which it is a selective inhibitor. mdpi.com
Prediction of Binding Sites and Affinity Estimations
Docking studies consistently place Bromocelecoxib within the active site of the COX-2 enzyme. The X-ray crystal structure of COX-2 complexed with SC-558 (PDB ID: 1CX2) serves as a common template for these computational experiments. mdpi.comcsfarmacie.cz The primary binding site is characterized by a hydrophobic channel and key amino acid residues that form specific interactions with the ligand.
The binding affinity is estimated using scoring functions, which calculate a value (often in kcal/mol) to represent the strength of the ligand-receptor interaction. Lower energy scores typically indicate higher binding affinity. Various studies have reported docking scores for Bromocelecoxib as a benchmark for comparison against newly designed compounds. These scores can vary based on the specific docking software and parameters used.
| Docking Score (kcal/mol) | Reference Study |
|---|---|
| -11.93 | Abdelgawad et al. (2022) semanticscholar.org |
| -13.39 | El-Sayed et al. (2021) rsc.org |
| -24.15 | Gouda et al. (2021) dovepress.com |
Conformational Analysis within Target Pockets
Analysis of the docked poses of Bromocelecoxib reveals a consistent binding conformation within the COX-2 active site. The molecule orients itself to maximize favorable interactions with surrounding amino acid residues. A crucial interaction involves the sulfonamide group (-SO2NH2) of the celecoxib (B62257) scaffold.
Studies have repeatedly shown that this sulfonamide moiety forms hydrogen bonds with key residues in the active site, such as Histidine 90 (His90) and Arginine 513 (Arg513). semanticscholar.orgrsc.org For instance, one study calculated the distances of these hydrogen bonds to be 2.35 Å and 2.47 Å for His90 and Arg513, respectively. rsc.org These interactions are critical for anchoring the ligand in the correct orientation and contribute significantly to its inhibitory activity and selectivity for COX-2. The trifluoromethyl group and the bromophenyl ring typically occupy hydrophobic pockets within the enzyme's active site.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. bnl.gov This technique provides detailed information on the stability of a protein-ligand complex, conformational changes, and the dynamics of binding pathways. nih.govelifesciences.org
Assessment of Ligand-Receptor Complex Stability
Analysis of Dynamic Behavior and Binding Pathways
MD simulations can also elucidate the dynamic behavior of the protein upon ligand binding. mdpi.com They can reveal subtle conformational adjustments in the protein structure that accommodate the ligand, which are not always apparent from static docking poses. Furthermore, advanced MD techniques can be used to model the entire process of a ligand entering or exiting the binding site, providing insights into the kinetics of the interaction. While this level of analysis has not been specifically published for Dehydroxy Bromocelecoxib, it represents a standard approach in modern drug discovery for understanding the complete interaction profile of a compound. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
While no QSAR models have been developed specifically for this compound, several studies have been conducted on broader series of celecoxib analogues and other 1,5-diarylpyrazoles to understand the structural requirements for COX-2 inhibition and selectivity. unlp.edu.armdpi.com These studies develop regression models that correlate physicochemical and structural parameters with inhibitory potency. unlp.edu.ar
The findings from these general QSAR studies on COX-2 inhibitors suggest the importance of specific molecular features. These often include the size, shape, and electronic characteristics of the substituents on the aromatic rings. unlp.edu.ar For the celecoxib class of molecules, the presence of the sulfonamide group is a well-established determinant for selective COX-2 inhibition, as it interacts with a secondary pocket in the enzyme that is not present in the COX-1 isoform. QSAR models for celecoxib analogs have reinforced that modifications to the aryl rings can modulate potency, with electronic and steric factors playing a key role in the interaction with the enzyme's active site. mdpi.com
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For analogs of this compound, QSAR models can establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities.
In the development of novel anti-inflammatory agents, 3D-QSAR models have been successfully applied to series of 1,2,4-triazole (B32235) bearing compounds, which can be considered analogs of the pyrazole (B372694) core in this compound. nih.gov These models utilize pharmacophore-based alignment to correlate the spatial arrangement of chemical features with inhibitory potency against COX-2. nih.gov For a set of 16 triazole derivatives, a 3D-QSAR pharmacophore model was generated, selecting a maximum of six and a minimum of five variants to identify the optimal feature pattern shared by the most active compounds. nih.gov Such models are crucial for predicting the activity of new analogs and guiding further synthesis.
Similarly, QSAR studies on diaryl urea (B33335) derivatives, which share structural similarities with the diaryl heterocycle of this compound, have employed both linear (multiple linear regressions) and nonlinear (partial least squares least squares support vector machine) methods. mdpi.com These studies have indicated that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affect the inhibitory activity of these compounds. mdpi.com The application of such predictive models to this compound analogs would be a critical step in their development.
A key aspect of developing robust predictive models is the quality and diversity of the training data. For complex biological phenomena, the development of local models for focused chemical series may be more appropriate and predictive than general models. researchgate.net
Table 1: Examples of QSAR Models for Celecoxib-like Scaffolds
| Model Type | Compound Series | Key Descriptors | Predictive Power (r²) | Reference |
| 3D-QSAR | 1,2,4-Triazole Derivatives | Pharmacophoric features (H-bond donors/acceptors, aromatic rings) | Not specified | nih.gov |
| 2D-QSAR (MLR & PLS-LS-SVM) | Diaryl Urea Derivatives | Size, branching, aromaticity, polarizability | Not specified | mdpi.com |
| Monte Carlo-ELR | Celecoxib Analogs | van der Waals, electrostatic, torsional energies | 0.71 | researchgate.net |
This table is illustrative and compiled from data on related compound series.
Identification of Key Structural Features for Potency and Selectivity
Molecular docking studies are pivotal in elucidating the binding modes of ligands within the active site of their target proteins, thereby identifying key structural features responsible for potency and selectivity. For this compound, the primary target would be the cyclooxygenase-2 (COX-2) enzyme.
Docking studies of celecoxib and its analogs into the COX-2 active site have consistently highlighted the importance of the sulfonamide or methylsulfonyl group for selectivity. This moiety inserts into a secondary pocket present in COX-2 but not in COX-1, a difference attributed to the substitution of Isoleucine 523 in COX-1 with Valine in COX-2. researchgate.netnih.gov The sulfonamide group typically forms hydrogen bonds with key residues such as His90, Arg513, and Ser353. nih.gov
In a study of novel celecoxib derivatives, a lead compound with an oxidanylethanol substitution demonstrated a high docking score of -14.91 kcal/mol. pjmhsonline.com This potency was attributed to a pi-cation interaction between the pyrazole ring and Arg106, along with four hydrogen bonds involving His75, Gln178, Pro500, and Phe504. pjmhsonline.com For this compound, the bromine atom on one of the phenyl rings and the absence of the hydroxyl group on the trifluoromethyl-bearing pyrazole would significantly influence its interactions within the binding pocket. The bromophenyl group would likely occupy the hydrophobic channel of the COX-2 active site, and its electronic properties could modulate binding affinity.
The replacement of the central pyrazole ring of celecoxib with a 1,2,4-triazole has been explored to potentially improve solubility and alter the side-effect profile. nih.gov Docking of these triazole analogs revealed that they could adopt a similar binding orientation to celecoxib, with the sulfonamide group extending into the selective side pocket of COX-2. nih.gov
Table 2: Docking Scores and Key Interactions of Celecoxib Analogs with COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib | -11.45 | Arg106, His75, Gln178, Pro500, Phe504 | pjmhsonline.com |
| Compound 1 (Oxidanylethanol derivative) | -14.91 | Arg106, His75, Gln178, Pro500, Phe504 | pjmhsonline.com |
| Naphthalene-substituted analog | -12.32 | Arg106, Tyr371, His75, Leu338, Arg499, Pro500 | pjmhsonline.com |
| Bipyrazole analog HR3 | -4.61 (vs. TNF-α) | Not specified for COX-2 | nih.gov |
| Pyrimidine-5-carbonitrile (Comp. 5d) | Not specified | Arg513, Tyr385, Ser530 | mdpi.com |
This table is for illustrative purposes and includes data from various studies on celecoxib analogs. Docking scores can vary based on the software and parameters used.
In Silico ADME and Mechanistic Toxicity Predictions (Excluding Human Clinical Predictions)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity, is a critical step in drug development that can be significantly accelerated by in silico methods. cambridge.org For this compound, these predictions would provide an early indication of its drug-like properties.
Web-based tools and specialized software are commonly used to predict a range of ADME/Tox parameters. For instance, studies on celecoxib-related bipyrazole compounds utilized platforms like Molinspiration and Osiris Property Explorer to predict physicochemical properties, drug-likeness, and toxicity profiles. nih.gov The Pre-ADMET calculator is another tool used to estimate parameters such as intestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes like cytochrome P450s. nih.govmdpi.com
For a series of new pyrimidine-5-carbonitriles, in silico ADME predictions were benchmarked against celecoxib. mdpi.com The predictions for oral bioavailability were visualized using a radar chart, comparing parameters such as polarity, size, saturation, flexibility, solubility, and lipophilicity. mdpi.com Such analyses would be essential for this compound to assess its potential for oral administration.
Toxicity predictions can also be performed in silico. These models can estimate potential risks such as mutagenicity, tumorigenicity, and irritation. nih.gov For this compound, it would be important to predict its potential for hepatotoxicity and cardiotoxicity, given the known side effects of some COX-2 inhibitors. In silico models predicted that certain celecoxib analogs had improved metabolic stability towards CYP2C9, a key enzyme in celecoxib's metabolism. cambridge.org
Table 3: Predicted In Silico ADME Properties for Celecoxib and Analogs
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/sec) | Plasma Protein Binding (%) | Blood-Brain Barrier Penetration | Reference |
| Celecoxib | High | High | High | Low | nih.govmdpi.com |
| Pyrimidine-5-carbonitrile (Comp. 3b) | High | High | High | Low | mdpi.com |
| Pyrimidine-5-carbonitrile (Comp. 5b) | High | High | High | Low | mdpi.com |
| Pyrimidine-5-carbonitrile (Comp. 5d) | High | High | High | Low | mdpi.com |
This table is a representative compilation based on data from studies on celecoxib and its analogs.
Virtual Screening and Lead Optimization Strategies for this compound Analogs
Virtual screening is a powerful computational technique for identifying novel hit compounds from large chemical databases. nih.gov For a target like COX-2, a structure-based virtual screening approach can be employed, using the crystal structure of the enzyme to dock millions of compounds and prioritize those with the most favorable binding energies and interactions. nih.govresearchgate.net
A typical virtual screening workflow for identifying new COX-2 inhibitors might start with a large database like ZINC. nih.gov Compounds with structural similarity to a known inhibitor, such as celecoxib, could be initially filtered. nih.gov These are then subjected to further filters, including Lipinski's rule of five and ADME/Tox predictions, to select for drug-like candidates. nih.gov The top-ranked compounds from this process would then be subjected to more rigorous molecular docking and potentially molecular dynamics simulations to assess the stability of their binding. nih.gov
Once initial hits are identified, lead optimization strategies come into play. For this compound, this would involve designing and evaluating analogs with modified substituents to improve potency, selectivity, and ADME properties. For example, computational studies have been used to design celecoxib derivatives with substitutions at the N-amine, leading to compounds with significantly higher predicted binding affinities. actapharmsci.com In one such study, a library of 925 novel N-substituted celecoxib derivatives was generated and docked, with the best compounds exhibiting docking scores in the range of -14.611 to -16.997 kcal/mol. actapharmsci.com
Scaffold hopping is another lead optimization strategy where the core chemical structure is replaced with a bioisosteric equivalent to discover new chemical series with potentially improved properties. pjmhsonline.com As mentioned, replacing the pyrazole ring of celecoxib with a triazole is an example of this approach. nih.gov These strategies, guided by computational predictions, are essential for the efficient development of optimized analogs of this compound.
Advanced Research Perspectives and Future Directions
Development of Advanced Delivery Systems (Research-Oriented, Non-Clinical)
To enhance the utility of Dehydroxy Bromocelecoxib in preclinical research, investigations into advanced delivery systems are crucial. These systems aim to improve the compound's stability, solubility, and delivery to specific sites of interest in experimental models, thereby enabling more precise and controlled studies.
Nanoencapsulation involves entrapping a molecule within a nanocarrier, a technique that offers numerous advantages for research applications, such as protecting the compound from premature degradation and enabling targeted delivery. oakwoodlabs.com For a hydrophobic compound like a celecoxib (B62257) derivative, encapsulation within nanoparticles can improve its dispersibility in aqueous media used in cellular assays. mdpi.com
Various nanoparticle platforms, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, are being explored for their ability to encapsulate hydrophobic drugs. mdpi.comnih.gov The design of these nanoparticles involves careful selection of lipids and surfactants to ensure stability and efficient encapsulation. nih.gov In a preclinical context, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct this compound to specific cell types or tissues under investigation, enhancing its utility in targeted biological studies. oakwoodlabs.com This targeted approach increases the compound's concentration at the desired site, allowing for more accurate study of its effects on specific biological pathways. oakwoodlabs.comnih.gov
Illustrative Data: Preclinical Nanoparticle Formulation Parameters
| Formulation ID | Nanoparticle Type | Core Material | Surfactant | Average Particle Size (nm) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| DBC-NP-01 | Polymeric | PLGA | Poloxamer 188 | 150 ± 10 | 85 ± 5 |
| DBC-SLN-01 | Solid Lipid | Glyceryl Monostearate | Tween 80 | 200 ± 15 | 92 ± 4 |
| DBC-LNP-01 | Lipid Nanoparticle | Proprietary Lipid Mix | PEG-DSPE | 120 ± 8 | 88 ± 6 |
This table presents hypothetical data for illustrative purposes in a research context.
Sustained release formulations are designed to release a compound at a predetermined rate over an extended period. renejix.com In a research setting, this is highly valuable for long-term cell culture experiments or in vivo animal studies where maintaining a constant concentration of a compound is necessary to observe its chronic effects. scispace.comspecac.com
Hydrophilic matrix tablets are a common approach, where the compound is mixed with a polymer that swells upon contact with aqueous media, controlling the release of the compound. scispace.com For laboratory applications, microspheres created using polymers like Eudragit or ethyl cellulose (B213188) can be formulated to provide a sustained release profile lasting from hours to days. seejph.com The goal of these research formulations is to reduce fluctuations in compound concentration, ensuring that the biological system under study is exposed to a steady and predictable level of this compound. renejix.comspecac.com
Illustrative Data: In Vitro Sustained Release Profiles for Research Formulations
| Formulation ID | Polymer Matrix | Release Duration (Hours) | Release Mechanism |
|---|---|---|---|
| DBC-SR-M01 | HPMC K100M | 12 | Diffusion & Erosion |
| DBC-SR-M02 | Eudragit RSPO | 24 | Diffusion |
| DBC-SR-P01 | Pectin/Guar Gum | 8 | Swelling & Diffusion |
This table presents hypothetical data for illustrative purposes in a research context.
Rational Design of Next-Generation this compound Analogs
The core structure of this compound serves as a valuable starting point for the rational design of new molecules with potentially enhanced or novel properties for research. nih.gov Medicinal chemistry strategies are employed to create derivatives, or analogs, that can probe biological systems with greater specificity or engage multiple targets simultaneously.
Many biological processes are driven by multiple proteins working in concert. A multi-targeting approach involves designing single molecules that can interact with two or more distinct biological targets. researchgate.net Starting with the this compound scaffold, which is known to interact with targets like COX-2, medicinal chemists can incorporate pharmacophores from other inhibitors to create hybrid molecules. nih.govacs.org For instance, by integrating moieties known to inhibit other inflammatory mediators, such as 5-lipoxygenase (5-LOX), researchers can create dual COX/LOX inhibitors for use in complex models of inflammation. researchgate.net This strategy allows for the investigation of synergistic effects and the elucidation of complex signaling networks.
Scaffold hopping is a computational and synthetic strategy used to replace the central core of a molecule with a functionally similar but structurally novel scaffold. researchgate.netnih.gov This can lead to the discovery of new chemical series with improved properties or different intellectual property landscapes. chemrxiv.org For this compound, the central pyrazole (B372694) ring could be replaced with other five-membered heterocycles like isoxazole (B147169) or thiazole, which are also found in other anti-inflammatory compounds. nih.govrsc.org
Bioisosteric replacement is a related concept that involves substituting a functional group with another group that retains similar biological activity. researchgate.netnih.gov For example, the sulfonamide group common in coxibs could be replaced with a bioisosteric equivalent to explore changes in target engagement or physicochemical properties. These strategies are instrumental in developing a diverse library of analogs for structure-activity relationship (SAR) studies, helping to map the chemical space around the this compound pharmacophore. rsc.org
Illustrative Data: Hypothetical Analogs and Design Rationale
| Analog ID | Design Strategy | Structural Modification | Intended Research Purpose |
|---|---|---|---|
| DBC-Analog-MT01 | Multi-Targeting | Addition of a 5-LOX inhibitory moiety | To probe synergistic effects in inflammatory pathways |
| DBC-Analog-SH01 | Scaffold Hopping | Replacement of pyrazole with an isoxazole core | To explore novel chemical space and SAR |
| DBC-Analog-BR01 | Bioisosteric Replacement | Replacement of sulfonamide with a hydroxytriazole | To investigate the role of the hydrogen-bond acceptor |
This table presents hypothetical data for illustrative purposes in a research context.
Application as a Chemical Probe in Biological Research
A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms. wikipedia.orgeubopen.org Given the high selectivity often associated with the coxib class of molecules for the COX-2 enzyme, this compound has the potential to be developed into a chemical probe. mdpi.com An ideal chemical probe possesses high affinity for its intended target, exhibits selectivity over other related proteins, and is active in cellular assays. nih.gov
By using a well-characterized probe like this compound, researchers can confidently link a biological observation (a change in cell phenotype) to the inhibition of its specific target. wikipedia.orgnih.gov To qualify as a high-quality chemical probe, the compound would need extensive characterization, including broad profiling against other enzymes and receptors to ensure its selectivity. nih.gov The development of such a probe, potentially alongside a structurally similar but biologically inactive negative control, would be a valuable resource for the research community to dissect the specific roles of its target protein in various biological systems. eubopen.org
Emerging Methodologies for this compound Research
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding the precise location of a drug within a cell is fundamental to deciphering its biological activity. The principle that a molecule's function is intrinsically linked to its location is a cornerstone of pharmacology. springernature.com Advanced imaging technologies offer unprecedented resolution to track small molecules like this compound, moving beyond mere binding assays to visualize their journey and accumulation within subcellular compartments.
A variety of powerful imaging techniques are available to determine the cellular and subcellular distribution of drug molecules. These methods are often label-free or employ specialized labeling strategies to minimize alteration of the molecule's intrinsic properties. springernature.comtandfonline.com
Fluorescence Microscopy: This versatile technique, particularly in its advanced forms, is a mainstay for studying drug-cell interactions. numberanalytics.comvivascope.com
Confocal Microscopy: Allows for the three-dimensional reconstruction of cells and the localization of fluorescently tagged molecules. Studies on Celecoxib derivatives have utilized confocal microscopy to observe effects on cellular structures and protein localization. researchgate.net
Super-Resolution Microscopy (SRM): Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light, enabling visualization at the nanoscale (~20 nm). nih.govazolifesciences.comhalolabs.com These methods are ideal for pinpointing the precise location of a drug in relation to specific proteins or organelles. nih.gov
Fluorescence Correlation Spectroscopy (FCS): This method provides quantitative data on the concentration and mobility of fluorescent molecules in small, defined areas of a cell, offering insights into drug-receptor binding dynamics within specific membrane domains. nih.gov
Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technology that maps the spatial distribution of drugs, their metabolites, and endogenous biomolecules directly in tissue sections. tandfonline.comnih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI): This is the most common MSI technique used in pharmaceutical research. It provides high sensitivity and allows for the simultaneous imaging of a parent drug and its metabolites, a significant advantage over methods like autoradiography. tandfonline.comresearchgate.net
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): Offering even higher spatial resolution, NanoSIMS can image the distribution of isotopically labeled molecules at the subcellular level, providing critical information on drug accumulation within specific organelles like mitochondria. springernature.com
Table 1: Advanced Imaging Techniques for Small Molecule Research
| Technique | Principle | Typical Resolution | Application in Drug Research |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction of fluorescently labeled samples. | ~200 nm lateral, ~500 nm axial | Visualizing subcellular localization of fluorescently-tagged drugs and their effects on cellular morphology. researchgate.net |
| Super-Resolution Microscopy (STORM/PALM) | Sequentially activates and localizes single fluorescent molecules to reconstruct an image with resolution beyond the diffraction limit. nih.govazolifesciences.com | ~20-50 nm lateral | High-precision mapping of drug molecules within nanoscopic cellular structures and protein clusters. nih.gov |
| MALDI-Mass Spectrometry Imaging (MALDI-MSI) | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. A mass spectrometer detects the molecules, creating a spatial map of their distribution. tandfonline.com | ~10-100 µm | Label-free mapping of drug and metabolite distribution in tissues, providing pharmacokinetic and pharmacodynamic insights. tandfonline.comresearchgate.net |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An ion beam sputters molecules from the sample surface. A mass spectrometer analyzes the resulting secondary ions, creating an image of elemental and isotopic distribution. springernature.com | ~50-100 nm | Imaging the accumulation of isotope-labeled drugs within specific organelles at high resolution. springernature.com |
Omics-Based Approaches (e.g., Proteomics, Metabolomics) in Preclinical Studies
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. For a compound like this compound, proteomics and metabolomics are indispensable tools in preclinical research to build a comprehensive understanding of its mechanism of action, identify efficacy biomarkers, and predict potential biological effects.
Proteomics in Preclinical Research: Proteomics is the large-scale study of proteins. In the context of drug research, it aims to identify and quantify the entire set of proteins (the proteome) in a cell or tissue and how it changes upon treatment with a compound. Studies on Celecoxib have demonstrated the power of proteomics in uncovering both COX-2-dependent and independent mechanisms. aacrjournals.orgnih.gov
Using techniques like two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry-based shotgun proteomics, researchers have identified numerous proteins modulated by Celecoxib. aacrjournals.orgiiarjournals.org These proteins are involved in a wide array of cellular functions, including protein biosynthesis, DNA synthesis, redox regulation, and molecular chaperoning. aacrjournals.org For instance, a proteomics analysis of macrophage-like cells treated with Celecoxib identified changes in proteins such as ferritin heavy chain, cofilin, and galectin-1, providing deeper insight into its chemopreventive effects. nih.gov Such studies provide a roadmap for investigating the proteomic signature of this compound.
Table 2: Exemplary Proteomics Findings from Celecoxib Preclinical Studies
| Study Focus | Cell Line/Model | Proteomics Technique | Key Modulated Proteins/Pathways | Reference |
|---|---|---|---|---|
| COX-2 Independent Effects | HCT-116 Colorectal Cancer Cells (COX-2 non-expresser) | 2D-DIGE and Mass Spectrometry | Proteins involved in glycolysis, protein biosynthesis, DNA synthesis, and redox regulation. | aacrjournals.org |
| Chemopreventive Mechanisms | J774.A1 Macrophage-like Cells | Comparative Proteomics Analysis | Ferritin heavy chain, glyoxalase-1, cofilin, vimentin, galectin-1. | nih.gov |
| Biomarker Discovery in Patients | Serum from Familial Adenomatous Polyposis (FAP) Patients | Label-free LC/LC/MS/MS | Identified modulation of mTOR, ATM, and DNA ligase, suggesting systemic effects. | iiarjournals.org |
Metabolomics in Preclinical Research: Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, providing a functional readout of the physiological state. mdpi.com As metabolites are the downstream products of genomic, transcriptomic, and proteomic regulation, metabolomic profiling offers a snapshot of cellular activity that is closely linked to phenotype.
Preclinical and clinical studies on NSAIDs, including Celecoxib, have utilized metabolomics to understand their systemic effects. mdpi.comnih.gov For example, a comparative metabolomic study of naproxen (B1676952) and celecoxib revealed that naproxen, but not celecoxib, significantly altered tryptophan metabolism. nih.gov Other studies have shown that NSAIDs can impact major metabolic pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. mdpi.com Investigating the metabolomic profile of this compound would be crucial to characterize its metabolic impact and differentiate it from its parent compound and other NSAIDs.
Table 3: Exemplary Metabolomics Findings from NSAID Preclinical Studies
| Compound(s) | Biological Sample | Metabolomics Technique | Key Affected Metabolic Pathways | Reference |
|---|---|---|---|---|
| Celecoxib, Naproxen | Human Plasma | LC/MS/MS | Tryptophan and kynurenine (B1673888) pathway (primarily affected by naproxen). | nih.gov |
| Rofecoxib (a COX-2 inhibitor) | Mouse Plasma | LC-MS/MS | Eicosanoid metabolism (specifically, a >120-fold increase in 20-HETE). | pnas.org |
| Various NSAIDs (Ibuprofen, Indomethacin, Aspirin, Celecoxib) | Various (Biofluids, Tissues) | Pathway Analysis Review | Tricarboxylic acid (TCA) cycle, glycine/serine/threonine metabolism, fatty acid metabolism. | mdpi.com |
Q & A
Basic: What are the validated synthetic pathways for Dehydroxy Bromocelecoxib, and how can researchers ensure reproducibility?
Answer:
Synthetic routes should prioritize regioselective bromination and dehydroxylation steps, with detailed characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). To ensure reproducibility:
- Include reaction parameters (temperature, solvent ratios, catalyst loading) in the experimental section, adhering to journal guidelines for compound preparation .
- Cross-validate purity using HPLC (>95%) and elemental analysis. For novel intermediates, provide spectral data in supplementary materials .
- Reference established protocols for celecoxib derivatives to contextualize synthetic challenges, such as sulfonamide group stability under bromination conditions .
Basic: How should researchers design in vitro assays to evaluate this compound’s COX-2 selectivity?
Answer:
- Use recombinant COX-1/COX-2 enzyme inhibition assays with positive controls (e.g., celecoxib). Measure IC values via fluorescence-based or radiometric methods.
- Address inter-assay variability by standardizing substrate concentrations (arachidonic acid) and incubation times .
- Validate selectivity ratios using at least three independent replicates. Disclose statistical methods (e.g., ANOVA with post-hoc tests) in the methodology section .
Advanced: How can conflicting data on this compound’s pharmacokinetic (PK) properties be resolved?
Answer:
Contradictions in bioavailability or half-life data may arise from:
- Species-specific metabolism : Compare PK profiles across multiple models (e.g., murine vs. primate) and assess cytochrome P450 isoform interactions .
- Analytical method calibration : Use standardized LC-MS/MS protocols with deuterated internal controls to minimize variability .
- Data harmonization : Apply meta-analysis frameworks (e.g., Cochrane systematic review criteria) to aggregate preclinical studies, identifying outliers through sensitivity analyses .
Advanced: What strategies are recommended for elucidating this compound’s off-target effects in complex biological systems?
Answer:
- Proteome-wide profiling : Employ affinity chromatography coupled with mass spectrometry to identify binding partners .
- CRISPR-Cas9 screens : Conduct genome-wide knockout studies to pinpoint synthetic lethal interactions .
- In silico docking : Use molecular dynamics simulations to predict interactions with non-COX targets (e.g., carbonic anhydrase isoforms), followed by enzymatic validation .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic stress. Monitor degradation products via UPLC-PDA .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate formation, which may impact solubility .
- Long-term stability : Store samples under ICH guidelines (25°C/60% RH) and analyze at 0, 3, 6, and 12 months .
Advanced: How can researchers optimize this compound’s therapeutic index using combinatorial approaches?
Answer:
- Synergistic drug screening : Test combinations with NSAIDs or chemotherapeutics in 3D tumor spheroid models. Calculate combination indices (CI) using the Chou-Talalay method .
- Pharmacophore modeling : Identify structural motifs enhancing COX-2 affinity while minimizing hepatotoxicity risks .
- Dose-response meta-analysis : Integrate preclinical efficacy/toxicity data to establish safety margins, using tools like RevMan for dose-ranging studies .
Basic: What ethical and methodological standards apply when publishing preclinical data on this compound?
Answer:
- Animal studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and power calculations .
- Data transparency : Deposit raw spectra, chromatograms, and statistical code in repositories like Figshare or Zenodo .
- Conflict of interest : Disclose funding sources and patent filings related to the compound in the acknowledgments section .
Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Answer:
- Re-evaluate force fields : Compare AMBER, CHARMM, and OPLS-AA parameters in docking simulations to identify force field biases .
- Crystallographic validation : Attempt co-crystallization with COX-2 to resolve structural ambiguities. If unsuccessful, use cryo-EM for low-resolution models .
- Free energy calculations : Apply alchemical free energy perturbation (FEP) to refine binding energy estimates, correlating with SPR-measured values .
Basic: What are the best practices for literature reviews on this compound’s mechanism of action?
Answer:
- Search strategy : Use Boolean operators (e.g., "this compound AND (COX-2 OR apoptosis)") in PubMed, Scopus, and Web of Science .
- Critical appraisal : Apply FINER criteria to assess study relevance and novelty, excluding non-peer-reviewed preprints .
- Data extraction : Tabulate IC, EC, and toxicity metrics across studies for comparative analysis .
Advanced: What integrative approaches can resolve contradictions in this compound’s anti-inflammatory vs. pro-apoptotic effects?
Answer:
- Single-cell RNA-seq : Profile transcriptomic changes in treated macrophages and cancer cells to identify bifurcated signaling pathways .
- Kinase activity profiling : Use PamStation® arrays to map off-target kinase inhibition linked to apoptosis .
- Pathway enrichment analysis : Apply STRING or KEGG tools to contextualize omics data, prioritizing pathways with FDR <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


